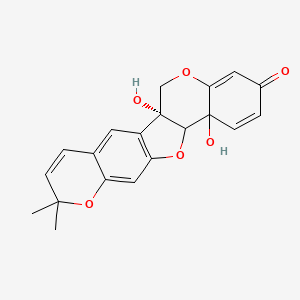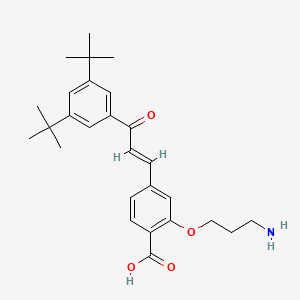
Ch55-O-C3-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ch55-O-C3-NH2 erfolgt ausgehend von der Verbindung Ch55. Die spezifischen Synthesewege und Reaktionsbedingungen werden in der öffentlichen Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung zur gezielten Bindung an Retinsäure-Rezeptoren synthetisiert wird und die Verwendung von Linkern zur Bindung an den Liganden Bestatin des zellulären Inhibitors des Apoptoseproteins 1 beinhaltet .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind nicht explizit dokumentiert. Die Verbindung wird hauptsächlich für wissenschaftliche Forschung und Wirkstoffforschung verwendet, und ihre Produktion erfolgt wahrscheinlich in spezialisierten Laboren unter kontrollierten Bedingungen .
Analyse Chemischer Reaktionen
Reaktionstypen
Ch55-O-C3-NH2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Komplexbildung: Sie bildet Komplexe mit anderen Molekülen, wie dem Liganden Bestatin des zellulären Inhibitors des Apoptoseproteins 1, um SNIPER zu erzeugen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Linker und Liganden wie Bestatin. Die Bedingungen für diese Reaktionen sind in der Regel kontrollierte Umgebungen in Forschungslaboren .
Wichtigste gebildete Produkte
Das Hauptprodukt, das aus der Reaktion von this compound mit dem Liganden Bestatin des zellulären Inhibitors des Apoptoseproteins 1 gebildet wird, ist der SNIPER-Komplex .
Wissenschaftliche Forschungsanwendungen
Ch55-O-C3-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Ligand in der Untersuchung von Retinsäure-Rezeptoren und deren Interaktionen verwendet.
Biologie: Einsatz in der Forschung zu Proteinabbau- und Apoptose-Signalwegen.
Medizin: Untersucht für sein Potenzial in der Wirkstoffforschung, insbesondere bei der gezielten Ansteuerung von Retinsäure-Rezeptoren.
Industrie: Einsatz bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Protein-Protein-Wechselwirkungen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die gezielte Ansteuerung von Retinsäure-Rezeptoren. Es bindet über einen Linker an diese Rezeptoren und interagiert mit dem Liganden Bestatin des zellulären Inhibitors des Apoptoseproteins 1, um den SNIPER-Komplex zu bilden. Dieser Komplex ermöglicht den Abbau von Zielproteinen und beeinflusst so verschiedene zelluläre Signalwege .
Wirkmechanismus
Ch55-O-C3-NH2 exerts its effects by specifically targeting retinoic acid receptors. It binds to these receptors through a linker and interacts with cellular inhibitor of apoptosis protein 1 ligand Bestatin to form the SNIPER complex. This complex facilitates the degradation of target proteins, thereby influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ch55: Die Stammverbindung, von der Ch55-O-C3-NH2 abgeleitet ist.
Bestatin: Ein Ligand, der mit this compound wechselwirkt, um den SNIPER-Komplex zu bilden.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Ansteuerung von Retinsäure-Rezeptoren und seiner Fähigkeit, den SNIPER-Komplex mit dem Liganden Bestatin des zellulären Inhibitors des Apoptoseproteins 1 zu bilden, einzigartig. Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der Untersuchung von Proteinabbau- und Apoptose-Signalwegen .
Eigenschaften
Molekularformel |
C27H35NO4 |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+ |
InChI-Schlüssel |
SCMXMXZHZNYFOT-PKNBQFBNSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
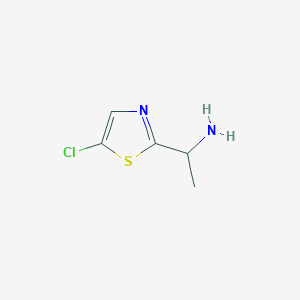
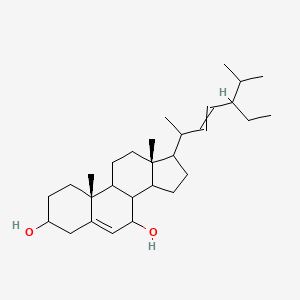

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)

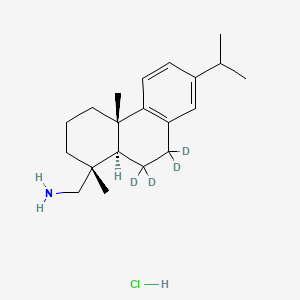

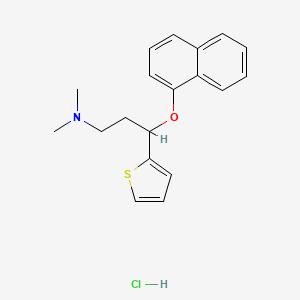
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)


